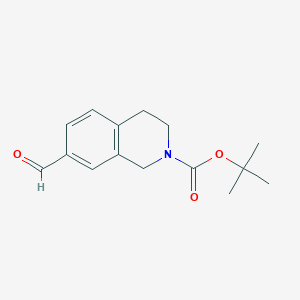

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 253801-24-0, molecular formula: C₁₅H₁₉NO₃, molecular weight: 261.32 g/mol) is a dihydroisoquinoline derivative featuring a tert-butyl carbamate group at position 2 and a formyl group at position 7 . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, due to the reactivity of the formyl group, which enables further functionalization via nucleophilic addition, condensation, or reduction. The tert-butyloxycarbonyl (Boc) group provides stability under acidic and basic conditions, making the compound suitable for multi-step synthetic pathways.

Properties

IUPAC Name |

tert-butyl 7-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDRYXCSOMYMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253801-24-0 | |

| Record name | tert-butyl 7-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, which uses DMF and POCl3 to form the formyl group on the aromatic ring.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Grignard reagents, organolithium compounds.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of isoquinoline compounds exhibit anticancer properties. The structure of tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate allows for modifications that can enhance its efficacy against various cancer cell lines. Studies have shown that isoquinoline derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Isoquinoline derivatives have demonstrated activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The ability to modify the tert-butyl group may influence the compound's solubility and bioavailability, enhancing its therapeutic potential .

Organic Synthesis Applications

1. Building Block in Organic Synthesis

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical transformations, making it useful in synthesizing more complex molecules. For instance, it can be utilized in the synthesis of other isoquinoline derivatives or as an intermediate in the production of pharmaceuticals .

2. Reaction with Nucleophiles

The aldehyde functionality in the compound makes it reactive towards nucleophiles, facilitating various reactions such as nucleophilic addition and condensation reactions. This property is advantageous for synthesizing diverse chemical entities in laboratory settings .

Pharmaceutical Formulations

1. Drug Development

Given its promising biological activities, tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is being explored for incorporation into drug formulations. Its compatibility with other pharmaceutical excipients can be evaluated to develop stable and effective dosage forms .

2. Cosmetic Applications

The compound's properties may also extend to cosmetic formulations, where it can be investigated for its potential benefits in skin care products due to its biological activity and safety profile .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can act as an electrophile, participating in various biochemical reactions. The isoquinoline core can interact with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate with structurally analogous derivatives highlights key differences in substituents, synthetic methods, yields, and applications. Below is a systematic analysis:

Substituent Diversity at Position 7

The 7-position substituent significantly influences the electronic, steric, and reactive properties of dihydroisoquinoline derivatives. Examples include:

Stability and Physicochemical Properties

- Target Compound : The formyl group increases electrophilicity but may reduce stability under strongly basic or oxidizing conditions.

- Boc-Protected Analogues: All derivatives exhibit stability due to the Boc group, but steric hindrance from bulky substituents (e.g., isoquinolin-4-ylmethyl in 7v) may affect solubility .

Biological Activity

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that belongs to the family of isoquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, reviewing its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19NO3

- Molecular Weight : 261.32 g/mol

- CAS Number : 253801-24-0

- IUPAC Name : tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Biological Activities

The biological activities of tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are primarily linked to its structural properties, which allow it to interact with various biological targets.

Antimicrobial Properties

Compounds within the isoquinoline family have also been reported to possess antimicrobial activity. For example, studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function . The potential for tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate to exhibit such properties warrants further investigation.

Neuroprotective Effects

The neuroprotective effects of isoquinoline derivatives have been documented in various studies. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanisms by which tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate may confer neuroprotection remain to be elucidated.

Case Studies and Research Findings

Several studies highlight the biological relevance of isoquinoline derivatives:

- Antitumor Mechanisms :

- Antimicrobial Activity :

- Neuroprotective Studies :

Summary Table of Biological Activities

Q & A

What are the key steps in synthesizing tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how is the formyl group introduced?

Basic

The synthesis typically involves a multi-step approach:

Core structure preparation : Start with a dihydroisoquinoline scaffold, often via Pictet-Spengler or Bischler-Napieralski reactions, to form the bicyclic backbone.

Functionalization : Introduce the formyl group at the 7-position. This can be achieved using formylation agents like DMF/POCl₃ (Vilsmeier-Haack reaction) or via oxidation of a methyl group (e.g., using KMnO₄ or SeO₂).

Protection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA).

Key challenges include avoiding over-oxidation of the formyl group and ensuring regioselectivity during functionalization. Purification often employs column chromatography or recrystallization .

What spectroscopic methods are employed to confirm the structure of tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Basic

Structural confirmation requires a combination of techniques:

- ¹H/¹³C NMR : Identify protons adjacent to the formyl group (δ ~9.5–10.0 ppm for aldehyde proton) and the Boc group (tert-butyl signals at δ ~1.4 ppm).

- IR Spectroscopy : Confirm the presence of C=O stretches (Boc: ~1680–1720 cm⁻¹; formyl: ~1700–1750 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 261.32 for C₁₅H₁₉NO₃).

- X-ray Crystallography (if crystalline): Resolves stereochemical details and confirms regiochemistry .

How can researchers optimize the yield of tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate during synthesis, considering the reactivity of the formyl group?

Advanced

Optimization strategies include:

- Temperature Control : Perform formylation at low temperatures (0–5°C) to minimize side reactions (e.g., aldol condensation).

- Catalyst Selection : Use Lewis acids like ZnCl₂ or BF₃·Et₂O to enhance electrophilic substitution efficiency.

- Protection/Deprotection : Temporarily protect the formyl group (e.g., as an acetal) during Boc installation to prevent nucleophilic attack.

- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) improve solubility and reaction homogeneity.

Yield improvements (from ~40% to >70%) have been reported by iterative optimization of these parameters .

What strategies are effective in resolving contradictory data regarding the biological activity of tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate across different studies?

Advanced

To address discrepancies:

Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition, cell viability, and binding affinity measurements).

Structural Analogs Comparison : Compare activity with derivatives (e.g., bromo or nitro analogs) to identify SAR trends. For example, antitumor activity may correlate with electron-withdrawing substituents at the 7-position .

Meta-Analysis : Adjust for variables like purity (>95% by HPLC), solvent effects (DMSO vs. aqueous buffers), and cell line specificity.

Computational Validation : Use molecular docking to assess target binding consistency across studies .

How can computational chemistry predict the reactivity of the formyl group in tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate with biological targets?

Advanced

Computational approaches include:

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) to identify binding modes. The formyl group may form hydrogen bonds with catalytic residues.

- QSAR Modeling : Relate electronic descriptors (e.g., Hammett σ⁺ for the formyl group) to biological activity.

- DFT Calculations : Predict reactivity in nucleophilic environments (e.g., susceptibility to Schiff base formation with lysine residues).

These methods guide rational design of derivatives with enhanced selectivity .

What are the challenges in maintaining the stability of tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate under varying storage conditions, and how can they be mitigated?

Advanced

Key stability issues and solutions:

- Hydrolysis of Boc Group : Store at –20°C in anhydrous solvents (e.g., acetonitrile) under inert atmosphere (N₂/Ar).

- Aldehyde Oxidation : Add antioxidants (e.g., BHT) or store in amber vials to prevent light-induced degradation.

- Moisture Sensitivity : Use desiccants (silica gel) in storage containers.

Stability studies (TGA/DSC) show >90% purity retention after 6 months under these conditions .

How does the electronic nature of the formyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced

The formyl group is both electron-withdrawing and a directing group:

- Suzuki-Miyaura Coupling : Enhances electrophilicity at the 7-position, enabling palladium-catalyzed coupling with aryl boronic acids.

- Reductive Amination : The aldehyde reacts with amines to form imines, useful for generating prodrugs or conjugates.

Electronic effects are quantified via Hammett plots, showing a σ⁺ value of +0.82 for the formyl group, which accelerates nucleophilic aromatic substitution .

What purification techniques are most effective for isolating tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate from complex reaction mixtures?

Basic

Effective methods include:

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc, 8:2 to 6:4) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystals.

- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve closely related impurities.

Purity >98% is achievable with these techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.